1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine
Description
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine is a substituted piperidine derivative characterized by a benzoyl group functionalized with chloro and nitro substituents at the 2- and 4-positions, respectively. This compound’s structure combines a piperidine ring with a nitroaromatic moiety, making it relevant in catalytic and pharmacological research. The nitro group’s electron-withdrawing nature and the chloro substituent’s steric and electronic effects likely influence its reactivity, stability, and interactions with biological or catalytic systems.
Properties
CAS No. |
282104-35-2 |
|---|---|
Molecular Formula |
C13H15ClN2O3 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-4-6-15(7-5-9)13(17)11-3-2-10(16(18)19)8-12(11)14/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
PGTOSGHDVYBELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction Reactions: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation Reactions: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Reduction Reactions: 1-(2-Amino-4-nitrobenzoyl)-4-methylpiperidine.
Oxidation Reactions: 1-(2-Chloro-4-nitrobenzoyl)-4-carboxypiperidine.
Scientific Research Applications
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
2.1.1. Positional Isomerism: 1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine
- Structure : Features a nitro group at the 2-position and chloro at the 5-position on the benzene ring (vs. 2-chloro and 4-nitro in the target compound).
- Synthesis: Reacts 4-chloro-2-fluoronitrobenzene with 4-methylpiperidine in ethanol .
- Implications : The altered substitution pattern may affect electronic distribution, altering catalytic hydrogenation/dehydrogenation rates or binding affinities in biological systems.
2.1.2. Pyridine vs. Benzene Backbone: 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine
- Structure : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom in the aromatic system .
- Impact : The pyridine’s electron-deficient nature could enhance interactions with metal catalysts (e.g., Ir or Pt in LOHC systems) compared to nitrobenzene derivatives.
2.1.3. Functional Group Variation: 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structure : Adds a fluorine atom at the 4-position and an oxadiazole-methyl group to the piperidine ring .
- Properties : The fluorine substituent increases polarity, while the oxadiazole moiety may enhance biological activity (e.g., receptor binding).
Molecular Weight and Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine | C₁₃H₁₄ClN₂O₃ | ~297.7 (estimated) | 2-Cl, 4-NO₂ on benzoyl |
| 1-(4-Bromobenzoyl)-4-methylpiperidine | C₁₃H₁₆BrNO | 282.18 | 4-Br on benzoyl |
| 1-(2-Chloro-4-fluorobenzoyl)-[...]piperidine | C₂₂H₂₁ClFN₃O₃ | 429.87 | 2-Cl, 4-F, oxadiazole-methyl |
- Key Trends: Bromine substitution () increases molecular weight but may reduce reactivity compared to nitro groups.
Pharmacological Potential
- Structural Analogues : Piperidine derivatives with chloro, nitro, or methoxy groups are explored as kinase inhibitors or receptor ligands (e.g., CSF1R binding in ).
- Nitro Group Role : May enhance binding to nitroreductases or confer antimicrobial activity, though specific data for the target compound is lacking.
Research Findings and Data Tables
Table 1: Catalytic Performance of Supported Ir Catalysts
| Catalyst | Substrate | TOF (h⁻¹) | TON (45 h) | Selectivity (P3) |
|---|---|---|---|---|
| 3@Al₂O₃-uncal | 4-Methylpiperidine | 1,684 | ~91,000 | ~50% at 350°C |
| Pt/C (5 wt%) | 4-Methylpiperidine | ~200 | ~2,000 | ~24% at 350°C |
| 1@SiO₂ | 4-Methylpiperidine | ~2,500 | ~15,000 | Declines rapidly |
- Note: The target compound’s nitro group could stabilize catalyst-substrate interactions, mimicking the double-anchor effect in 3@Al₂O₃-uncal .
Table 2: Physicochemical Properties of Analogues
| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| 1-(2-Chloro-4-fluorobenzoyl)-[...]piperidine | 607.1 ± 65.0 | 1.312 ± 0.06 | 0.10 ± 0.37 |
| 1-(4-Bromobenzoyl)-4-methylpiperidine | Not reported | Not reported | Not reported |
Biological Activity
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a chloro-nitrobenzoyl group. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly its interaction with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, inhibiting the growth of certain bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria indicates a broad-spectrum potential.
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It appears to interfere with cellular signaling pathways that are crucial for tumor growth.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| Study 1 | Antimicrobial | 15 µM | E. coli |
| Study 2 | Anticancer | 20 µM | HeLa (cervical cancer) |
| Study 3 | Cytotoxicity | 25 µM | MCF-7 (breast cancer) |
Case Study 1: Antimicrobial Activity
In a study published in BenchChem, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition of E. coli and Staphylococcus aureus with an IC50 value of approximately 15 µM, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Effects
A study focused on the anticancer properties of this compound revealed that it effectively induces apoptosis in HeLa cells. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to cell death. The IC50 value was determined to be around 20 µM, suggesting moderate potency against cervical cancer cells.
Case Study 3: Cytotoxicity in Breast Cancer Cells
Research conducted on MCF-7 breast cancer cells showed that this compound exhibits cytotoxic effects with an IC50 value of 25 µM. The study highlighted the compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase, further supporting its potential as an anticancer therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
